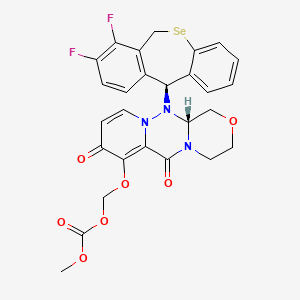

Sebaloxavir marboxil

Descripción

Propiedades

Fórmula molecular |

C27H23F2N3O7Se |

|---|---|

Peso molecular |

618.5 g/mol |

Nombre IUPAC |

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzoselenepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C27H23F2N3O7Se/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 |

Clave InChI |

JHFNSOXZQCIAIH-GGAORHGYSA-N |

SMILES isomérico |

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(C[Se]C6=CC=CC=C46)C(=C(C=C5)F)F |

SMILES canónico |

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(C[Se]C6=CC=CC=C46)C(=C(C=C5)F)F |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Sebaloxavir Marboxil: A Technical Guide

Sebaloxavir marboxil , also known as baloxavir marboxil and marketed under the trade name Xofluza, represents a first-in-class antiviral agent for the treatment of influenza A and B viruses. Its novel mechanism of action, targeting the cap-dependent endonuclease of the viral polymerase, distinguishes it from previously approved neuraminidase inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical development of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development

This compound was discovered by Shionogi & Co., Ltd. in Japan. The discovery process involved a medicinal chemistry campaign that screened metal-chelating compounds for their ability to inhibit the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase.[1] This effort led to the identification of baloxavir acid (BXA), the active metabolite of this compound.[1] However, baloxavir acid exhibited low oral bioavailability due to its hydrophilic nature.[1] To address this, a prodrug strategy was employed, resulting in the development of this compound (S-033188), which is efficiently absorbed and rapidly hydrolyzed in vivo to release the active baloxavir acid (S-033447).[2] Shionogi later partnered with Roche for the global development and commercialization of the drug.[3]

Mechanism of Action: Inhibition of Cap-Snatching

This compound's antiviral activity stems from its active metabolite, baloxavir acid, which selectively inhibits the polymerase acidic (PA) protein, a key component of the influenza virus's RNA polymerase complex.[4][5] Specifically, baloxavir acid targets the cap-dependent endonuclease activity of the PA subunit.[4][5]

The influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its genome.[2][6] The viral RNA polymerase binds to the 5' cap of host cell pre-messenger RNAs (mRNAs) and cleaves a short, capped RNA fragment. This fragment is then used as a primer to initiate the synthesis of viral mRNAs.[2][6]

Baloxavir acid potently inhibits this cap-snatching process by chelating the two divalent metal ions (typically magnesium or manganese) in the active site of the PA endonuclease.[1][5] This action prevents the cleavage of host mRNAs, thereby depriving the virus of the primers necessary for viral mRNA synthesis and subsequent protein production, ultimately halting viral replication.[2][5]

Figure 1. Mechanism of action of this compound.

Chemical Synthesis

The synthesis of this compound is a complex, multi-step process. Several synthetic routes have been developed, with a key challenge being the stereoselective construction of the chiral center in the tricyclic triazinanone core. Early syntheses often relied on the optical resolution of a racemic mixture, which is inherently inefficient as it results in the loss of nearly half of the material.[7]

More recent and efficient methods employ stereoselective synthesis. One such approach utilizes the readily available amino acid L-serine to establish the desired stereochemistry.[7] The synthesis can be broadly divided into the preparation of two key fragments: a chiral tricyclic triazinanone core and a dibenzothiepine moiety, which are then coupled.

Representative Synthetic Scheme:

A simplified, representative synthetic pathway is outlined below. This pathway is a composite of information from various sources and illustrates the key transformations.

Figure 2. Simplified logical flow of this compound synthesis.

Experimental Protocol for Racemic Baloxavir Synthesis:

One published method for the synthesis of racemic baloxavir, an intermediate to this compound, involves a microwave-assisted, solid acid-catalyzed reaction.[8]

-

Condensation: A 100 mL microwave reactor is charged with 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Compound 1, 2.64 g, 10 mmol), 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[9][10]oxazino[3,4-c]pyrido[2,1-f][9][10][11]triazine-6,8-dione (Compound 2, 3.27 g, 10 mmol), and a sulfonic acid resin solid acid catalyst (HND-580, 0.132 g).[8]

-

Reaction: A 50 wt% solution of 1-propyl phosphoric anhydride in ethyl acetate (20 mL) is added. The mixture is irradiated in the microwave reactor for 30 minutes at 150 °C.[8]

-

Debenzylation: Following the condensation, the benzyl group is removed, often without purification of the intermediate, under microwave irradiation to yield racemic baloxavir.[8] This method reports a total yield of 78% over the two steps.[8]

-

Prodrug Formation: The final step involves the esterification of baloxavir acid with chloromethyl methyl carbonate to yield this compound.[12]

Pharmacokinetics

This compound is a prodrug that is rapidly and extensively converted to its active metabolite, baloxavir acid.[4][9]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) of Baloxavir Acid | 3.5 - 4.0 hours | [9][11] |

| Terminal Elimination Half-Life of Baloxavir Acid | 49 - 98.3 hours | [9][11] |

| Protein Binding of Baloxavir Acid | 92.9% - 93.9% | |

| Metabolism | Primarily by UGT1A3 to a glucuronide conjugate; minor pathway via CYP3A4. | [10] |

| Excretion | Primarily in feces (80.1%), with a smaller portion in urine (14.7%). | |

| Effect of Food | Co-administration with food decreases the AUC of baloxavir acid by approximately 40%. | [4][11] |

Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite, Baloxavir Acid.

Clinical Efficacy

Phase III clinical trials have demonstrated the efficacy of a single oral dose of this compound in treating acute, uncomplicated influenza in both otherwise healthy individuals and those at high risk for complications.

| Endpoint | This compound | Placebo | Oseltamivir | Reference |

| Median Time to Alleviation of Symptoms (Otherwise Healthy) | 53.7 hours | 80.2 hours | - | |

| Median Time to Alleviation of Signs and Symptoms (Children 1-<12 years) | 138.1 hours | - | 150.0 hours | [13] |

| Median Time to Cessation of Viral Shedding (Otherwise Healthy) | 24 hours | 96 hours | 72 hours | |

| Median Time to Cessation of Viral Shedding (Children <1 year) | 24.5 hours | - | - | [14] |

Table 2: Key Efficacy Endpoints from Phase III Clinical Trials.

Experimental Protocol: Representative Phase III Clinical Trial (miniSTONE-2)

The miniSTONE-2 trial was a randomized, double-blind, active-controlled study designed to evaluate the safety and efficacy of this compound in children aged 1 to less than 12 years with influenza-like illness.[13]

-

Patient Population: Otherwise healthy children aged 1 to <12 years with an influenza-like illness, fever, and at least one respiratory symptom, with symptom onset within 48 hours of randomization.[13]

-

Randomization: Patients were randomized in a 2:1 ratio to receive either a single oral dose of this compound or oral oseltamivir twice daily for 5 days.[13]

-

Primary Endpoint: The primary endpoint was the incidence, severity, and timing of adverse events.[13]

-

Secondary Endpoints: Efficacy was a secondary endpoint, which included the time to alleviation of signs and symptoms of influenza.[13]

-

Data Collection: Safety and efficacy data were collected through scheduled visits and daily assessments by parents/caregivers. Nasopharyngeal swabs were collected to confirm influenza infection and assess viral shedding.[13]

Figure 3. Representative workflow of a Phase III clinical trial.

In Vitro Antiviral Activity

Baloxavir acid has demonstrated potent in vitro activity against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.

| Virus Type/Subtype | Mean IC50 / EC50 (nM) | Reference |

| Influenza A (in CEN assay) | 1.4 - 3.1 nM | [15] |

| Influenza B (in CEN assay) | 4.5 - 8.9 nM | [15] |

| Influenza A(H1N1)pdm09 | 0.7 ± 0.5 nM | [7] |

| Influenza A(H3N2) | 1.2 ± 0.6 nM | [7] |

| Influenza B (Victoria lineage) | 7.2 ± 3.5 nM | [7] |

| Influenza B (Yamagata lineage) | 5.8 ± 4.5 nM | [7] |

| H5 HPAIVs (EC90) | 0.7 - 1.6 nmol/L | [16] |

Table 3: In Vitro Antiviral Activity of Baloxavir Acid.

Conclusion

This compound is a significant advancement in the treatment of influenza, offering a novel mechanism of action and the convenience of a single-dose regimen. Its discovery through targeted screening and subsequent optimization via a prodrug strategy highlights a successful modern drug development campaign. The chemical synthesis has evolved towards more efficient stereoselective methods, and extensive clinical trials have established its safety and efficacy profile. As a potent inhibitor of the viral cap-dependent endonuclease, this compound provides a valuable therapeutic option for clinicians and patients in the management of seasonal influenza.

References

- 1. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 3. Introduction to the synthesis method of Baloxavir marboxil_Chemicalbook [chemicalbook.com]

- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions [mdpi.com]

- 9. Pharmacokinetics and safety of a novel influenza treatment (baloxavir marboxil) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Phase 3 Safety and Efficacy Study of Baloxavir Marboxil in Children Less Than 1 Year Old With Suspected or Confirmed Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Comprehensive Overview of the Mechanism of Action of Sebaloxavir Marboxil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebaloxavir marboxil, marketed as Xofluza®, represents a first-in-class antiviral agent for the treatment of influenza A and B infections. It operates via a novel mechanism of action, targeting a critical step in the viral replication cycle that is distinct from previously approved anti-influenza therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its conversion to the active metabolite, its molecular target, and the downstream consequences for the influenza virus. This document synthesizes key preclinical and clinical data, outlines relevant experimental methodologies, and presents quantitative data in a structured format to facilitate understanding and further research in the field of antiviral drug development.

Introduction: A Novel Approach to Influenza Treatment

Influenza viruses pose a significant global health threat, necessitating the continued development of effective antiviral therapies. This compound is an innovative antiviral drug that introduces a new paradigm for influenza treatment. Unlike neuraminidase inhibitors that prevent the release of progeny virions from infected cells, this compound targets the replication machinery of the virus at a much earlier stage. This guide will delve into the intricate molecular interactions that underpin its potent antiviral activity.

The Prodrug and its Active Metabolite

This compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active form within the body. This strategy enhances the oral bioavailability of the therapeutic agent.

Upon oral administration, this compound is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, liver, and blood to its active metabolite, baloxavir acid (BXA) . It is baloxavir acid that exerts the antiviral effect.

In Vitro Pharmacokinetic and Metabolic Profile of Selexipag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetic and metabolic profile of Selexipag, a prostacyclin IP receptor agonist. The information presented herein is compiled from publicly available regulatory documents and scientific literature, intended to support further research and development in the field.

In Vitro Metabolism

Selexipag is a prodrug that is extensively metabolized to its pharmacologically active metabolite, ACT-333679.[1][2] This conversion is the primary metabolic pathway and is crucial for the drug's efficacy, as ACT-333679 is approximately 37-fold more potent than Selexipag at the prostacyclin IP receptor.[1][3]

Metabolic Pathways

The biotransformation of Selexipag involves several key enzymatic reactions. The initial and most significant step is the hydrolysis of the sulfonylacetamide moiety to form the active carboxylic acid metabolite, ACT-333679. This reaction is primarily catalyzed by carboxylesterase 1 (CES1) in the liver.[1][4][5] Further metabolism of Selexipag and ACT-333679 occurs through oxidation and glucuronidation.

The main cytochrome P450 (CYP) enzymes involved in the metabolism of Selexipag and its active metabolite are CYP2C8 and, to a lesser extent, CYP3A4.[1][6] CYP2C8 is notably responsible for the formation of a major metabolite found in feces, referred to as P10, through aromatic hydroxylation of ACT-333679.[1] The active metabolite, ACT-333679, also undergoes glucuronidation, a phase II metabolic reaction, which is catalyzed by UDP-glucuronosyltransferases (UGT) 1A3 and 2B7.[7]

A diagram illustrating the primary metabolic pathway of Selexipag is provided below.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of Human Liver and Intestinal Carboxylesterases to the Hydrolysis of Selexipag In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Antiviral Spectrum of Sebaloxavir Marboxil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebaloxavir marboxil, the prodrug of its active metabolite sebaloxavir acid, is a first-in-class antiviral agent that introduces a novel mechanism for the treatment of influenza virus infections. It functions by selectively inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral gene transcription and replication. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, details the experimental protocols used to determine its activity, and illustrates its mechanism of action.

Antiviral Spectrum of this compound

The primary antiviral activity of this compound is targeted against influenza viruses. Extensive in vitro studies have demonstrated its potent efficacy against a wide range of influenza A and B virus subtypes, including strains resistant to neuraminidase inhibitors.[1] Furthermore, its activity extends to influenza C and D viruses, as well as zoonotic strains with pandemic potential, such as avian and swine influenza viruses.

While the principal focus of this compound has been on influenza, its activity against other viruses has been investigated. In vitro studies have shown some activity against SARS-CoV-2; however, clinical trials did not demonstrate a significant clinical benefit in patients with COVID-19. There is currently limited evidence to support the activity of this compound against other common respiratory viruses such as respiratory syncytial virus (RSV), rhinoviruses, or adenoviruses.

Quantitative Antiviral Activity of Sebaloxavir Acid

The following table summarizes the in vitro antiviral activity of sebaloxavir acid (the active metabolite of this compound) against various influenza virus strains. The data is presented as the mean 50% effective concentration (EC50) or 90% effective concentration (EC90), which represents the concentration of the drug required to inhibit viral replication by 50% or 90%, respectively.

| Virus Type/Subtype | Strain | Assay Type | Cell Line | EC50 (nM) | EC90 (nM) | Reference |

| Influenza A | H1N1pdm09 | Yield Reduction | MDCK | 0.48 - 1.5 | 1.2 - 4.7 | |

| H3N2 | Yield Reduction | MDCK | 0.31 - 1.2 | 0.9 - 3.8 | ||

| Avian H5N1 | Yield Reduction | MDCK | 0.73 | 1.6 | [2] | |

| Avian H7N9 | Yield Reduction | MDCK | 0.54 | 1.8 | ||

| Swine-origin H1N1 | Yield Reduction | MDCK | 0.98 | - | ||

| Influenza B | Victoria Lineage | Yield Reduction | MDCK | 2.7 - 5.8 | 8.1 - 17 | |

| Yamagata Lineage | Yield Reduction | MDCK | 3.2 - 9.4 | 9.6 - 28 | ||

| Influenza C | C/Ann Arbor/1/50 | Yield Reduction | MDCK | 6.2 | 19 | |

| Influenza D | D/swine/Oklahoma/1334/2011 | Yield Reduction | MDCK | 28 | 83 | |

| SARS-CoV-2 | In vitro assay | VeroE6 | 5,480 | - |

Experimental Protocols

The determination of the antiviral activity of this compound relies on robust in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of its antiviral spectrum.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

a. Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Trypsin-EDTA

-

Sebaloxavir acid (in desired concentrations)

-

Influenza virus stock

-

96-well tissue culture plates

-

MTT reagent for cell viability

b. Protocol:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Drug Preparation: Prepare serial dilutions of sebaloxavir acid in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).

-

Virus Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.001 in infection medium.

-

Drug Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add the prepared dilutions of sebaloxavir acid to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

-

Virus Titration: Collect the supernatant from each well. Determine the viral titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.

-

Data Analysis: The EC50 value is calculated as the concentration of sebaloxavir acid that reduces the virus yield by 50% compared to the virus control.

Focus Reduction Assay (FRA)

This assay is a variation of the plaque assay and is used to quantify the reduction in the number of infectious virus particles.

a. Materials:

-

MDCK cells

-

96-well plates

-

Influenza virus stock

-

Sebaloxavir acid

-

Overlay medium (e.g., containing Avicel or methylcellulose)

-

Primary antibody against influenza nucleoprotein (NP)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme

b. Protocol:

-

Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

-

Infection and Treatment: Pre-incubate serial dilutions of sebaloxavir acid with a standardized amount of influenza virus for 1 hour. Add the virus-drug mixture to the washed MDCK cell monolayers and allow adsorption for 1 hour.

-

Overlay: Remove the inoculum and add an overlay medium containing the corresponding concentration of sebaloxavir acid.

-

Incubation: Incubate for 24-48 hours to allow for the formation of foci of infected cells.

-

Immunostaining: Fix the cells and permeabilize them. Add the primary antibody against influenza NP, followed by the enzyme-conjugated secondary antibody.

-

Visualization: Add the substrate to visualize the foci.

-

Counting and Analysis: Count the number of foci in each well. The EC50 is the concentration of the drug that reduces the number of foci by 50% compared to the virus control.

High-Content Imaging-Based Neutralization Test (HINT)

HINT is an automated method for assessing viral infectivity and its inhibition.

a. Materials:

-

MDCK cells

-

Influenza virus

-

Sebaloxavir acid

-

Nuclear stain (e.g., DAPI)

-

Antibody against a viral protein (e.g., NP) conjugated to a fluorescent dye

-

High-content imaging system

b. Protocol:

-

Cell Culture and Infection: Seed MDCK cells in optically clear bottom 96-well plates. The following day, infect the cells with influenza virus that has been pre-incubated with serial dilutions of sebaloxavir acid.

-

Incubation: Incubate for 18-24 hours.

-

Staining: Fix, permeabilize, and stain the cells with a nuclear stain and a fluorescently labeled antibody against a viral protein.

-

Imaging: Acquire images of the wells using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to count the total number of cells (based on the nuclear stain) and the number of infected cells (based on the viral protein stain).

-

Data Analysis: Calculate the percentage of infected cells for each drug concentration. The EC50 is determined as the concentration that reduces the percentage of infected cells by 50%.

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of Sebaloxavir acid in the host cell nucleus.

Experimental Workflow for Determining Antiviral Spectrum

Caption: General workflow for in vitro antiviral activity testing.

References

- 1. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Inhibition of Influenza's Cap-Dependent Endonuclease by Sebaloxavir Marboxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of Sebaloxavir marboxil, a novel inhibitor of the influenza virus's cap-dependent endonuclease. By elucidating its mechanism of action, detailing key experimental findings, and presenting structured data, this document serves as a critical resource for professionals in the field of antiviral drug development.

Introduction: A New Frontier in Influenza Antiviral Therapy

This compound (also known as ZX-7101A) is a next-generation, single-dose oral antiviral agent developed for the treatment of acute uncomplicated influenza. It represents a significant advancement in the therapeutic landscape, targeting a key viral enzyme essential for its replication: the cap-dependent endonuclease (CEN). This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) complex and plays a pivotal role in the "cap-snatching" mechanism, a process hijacked from the host cell to initiate the transcription of viral mRNAs. By inhibiting this crucial step, this compound effectively halts viral replication, leading to a rapid reduction in viral load and alleviation of symptoms.

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, ZX-7101. This active form is responsible for the potent and selective inhibition of the influenza virus's cap-dependent endonuclease.

Mechanism of Action: The "Cap-Snatching" Inhibition

The influenza virus, an RNA virus, utilizes the host cell's machinery to replicate and proliferate. A critical step in this process is the transcription of its viral RNA (vRNA) into messenger RNA (mRNA), which can then be translated into viral proteins by the host's ribosomes. To initiate this transcription, the viral RNA polymerase complex must acquire a "cap" structure from the host cell's pre-mRNAs. This process, known as "cap-snatching," is mediated by the cap-dependent endonuclease activity of the Polymerase Acidic (PA) subunit of the viral RdRp.

The active metabolite of this compound, ZX-7101, directly targets and inhibits this endonuclease activity. By binding to the active site of the endonuclease, it prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary capped primers for transcription. This leads to a cessation of viral protein synthesis and, consequently, the inhibition of viral replication.

Quantitative Data on Efficacy and Potency

The following tables summarize the key quantitative data for this compound (ZX-7101A) and its active metabolite, ZX-7101. For comparative purposes, data for the related compound Baloxavir marboxil and its active form, Baloxavir acid (BXA), are also included where available.

Table 1: In Vitro Inhibitory Activity

| Compound | Assay | Target | IC50 (nmol/L) | Reference(s) |

| ZX-7101 | Enzyme Inhibition | Influenza A Virus CEN | 21.72 | [1] |

| ZX-7101A (Prodrug) | Enzyme Inhibition | Influenza A Virus CEN | 1860 | [1] |

| Baloxavir acid (BXA) | Enzyme Inhibition | Influenza A Virus CEN | 22.26 | [1] |

| Baloxavir marboxil (Prodrug) | Enzyme Inhibition | Influenza A Virus CEN | 2880 | [1] |

Table 2: In Vitro Antiviral Activity (EC50)

| Compound | Virus Strain | EC50 (nmol/L) | Reference(s) |

| ZX-7101 | Influenza A/California/07/2009 (H1N1) | < 10 | [1] |

| ZX-7101 | Influenza A/Puerto Rico/8/1934 (H1N1) | < 10 | [1] |

| ZX-7101 | Influenza A/Aichi/2/1968 (H3N2) | < 10 | [1] |

Table 3: Clinical Efficacy in Adults with Uncomplicated Influenza (Phase II/III Trial)

| Parameter | This compound Group | Placebo Group | P-value | Reference(s) |

| Median Time to Remission of Influenza Symptoms (hours) | 39.4 | 62.9 | < 0.001 | [2] |

| Median Time for Influenza RNA to Become Undetectable (hours) | 41.4 | 90.7 | Not Reported | [2] |

| Average Time to Fever Subsidence (hours) | 23.6 | Not Reported | Not Reported | [2] |

Table 4: Pharmacokinetic Parameters of Active Metabolite (ZX-7101) in Healthy Adults (Single Dose)

| Parameter | 40 mg Dose | 80 mg Dose | 160 mg Dose | 240 mg Dose | 320 mg Dose | Reference(s) |

| Tmax (hours) | ~3-4 | ~3-4 | ~3-4 | ~3-4 | ~3-4 | [3] |

| Elimination Half-life (hours) | 83.01 - 125.55 | 83.01 - 125.55 | 83.01 - 125.55 | 83.01 - 125.55 | 83.01 - 125.55 | [3] |

| AUC0–24 (h*ng/mL) | 1655.4 | 3326.9 | 6256.4 | 9136.2 | 11483.7 | [3] |

| Note: A high-fat meal significantly affected exposure, with Cmax and AUC0–t under fasted conditions being 1.73 and 1.78 times higher, respectively, than under fed conditions.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize cap-dependent endonuclease inhibitors like this compound.

Cap-Dependent Endonuclease (CEN) Enzyme Inhibition Assay

This assay directly measures the inhibitory activity of a compound against the influenza virus's endonuclease enzyme.

Methodology:

-

Expression and Purification of Recombinant CEN: The PA subunit of the influenza virus containing the endonuclease domain is expressed in a suitable system (e.g., E. coli or insect cells) and purified.

-

Assay Reaction: The purified enzyme is incubated with a fluorescently labeled single-stranded RNA or DNA substrate in the presence of varying concentrations of the test compound (e.g., ZX-7101).

-

Detection: The cleavage of the substrate by the endonuclease results in a change in the fluorescent signal (e.g., fluorescence polarization or FRET). This change is measured using a plate reader.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined by fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (e.g., Focus Reduction Assay)

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

References

- 1. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zenshine Pharmaceuticals' ZX-7101A Met the Primary Endpoint of the Phase 2 Study for the Treatment of Acute Uncomplicated Influenza in Adults - BioSpace [biospace.com]

- 3. Safety, tolerability, and pharmacokinetics of a novel anti-influenza agent ZX-7101A tablets in healthy chinese participants: A first-in-human phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

initial in vitro studies and evaluations of Sebaloxavir marboxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebaloxavir marboxil, also known as S-217622 or Ensitrelvir, is an orally bioavailable prodrug of the active compound S-217622A. It is a potent and selective non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics. This technical guide provides a comprehensive overview of the initial in vitro studies and evaluations of this compound, presenting key data, detailed experimental protocols, and visual workflows to support further research and development efforts.

Core Mechanism of Action

This compound's antiviral activity stems from the ability of its active form, S-217622A, to inhibit the 3CL protease of SARS-CoV-2. The 3CLpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are crucial for the assembly of the viral replication and transcription complex. By binding to the active site of 3CLpro, S-217622A blocks this proteolytic processing, thereby halting viral replication. Due to the high degree of conservation of the 3CLpro active site among coronaviruses, this compound demonstrates broad-spectrum activity against various SARS-CoV-2 variants and other related coronaviruses.

Quantitative In Vitro Antiviral Activity

The in vitro efficacy of the active form of this compound (S-217622A, referred to as ensitrelvir in many studies) has been evaluated against a wide range of SARS-CoV-2 variants and other coronaviruses. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antiviral Activity of S-217622A (Ensitrelvir) against SARS-CoV-2 Variants

| Virus Strain/Variant | Cell Line | Assay Type | EC50 (µM) | Reference |

| SARS-CoV-2 (Wuhan) | VeroE6/TMPRSS2 | CPE Inhibition | 0.37 ± 0.06 | [1] |

| SARS-CoV-2 (Alpha) | VeroE6/TMPRSS2 | CPE Inhibition | 0.35 | [2] |

| SARS-CoV-2 (Beta) | VeroE6/TMPRSS2 | CPE Inhibition | 0.35 | [2] |

| SARS-CoV-2 (Gamma) | VeroE6/TMPRSS2 | CPE Inhibition | 0.32 | [2] |

| SARS-CoV-2 (Delta) | VeroE6/TMPRSS2 | CPE Inhibition | 0.37 | [2] |

| SARS-CoV-2 (Omicron BA.1) | VeroE6/TMPRSS2 | CPE Inhibition | 0.29 ± 0.05 | [1] |

| SARS-CoV-2 (Omicron BA.2) | VeroE6/TMPRSS2 | CPE Inhibition | 0.30 | [1] |

| SARS-CoV-2 (Omicron BA.4.6) | VeroE6/TMPRSS2 | CPE Inhibition | 0.30 | [1] |

| SARS-CoV-2 (Omicron BA.5) | VeroE6/TMPRSS2 | CPE Inhibition | 0.48 | [1] |

| SARS-CoV-2 (Omicron BQ.1.1) | VeroE6/TMPRSS2 | CPE Inhibition | 0.48 | [1] |

| SARS-CoV-2 (Omicron XBB.1.5) | VeroE6/TMPRSS2 | CPE Inhibition | 0.57 | [1] |

Table 2: In Vitro Antiviral Activity of S-217622A (Ensitrelvir) against Other Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| SARS-CoV | VeroE6/TMPRSS2 | CPE Inhibition | 0.21 | [3][4] |

| MERS-CoV | VeroE6/TMPRSS2 | CPE Inhibition | 1.4 | [3][4] |

| HCoV-229E | MRC-5 | CPE Inhibition | 5.5 | [3][4] |

| HCoV-OC43 | MRC-5 | RT-qPCR | 0.074 (EC90) | [3][4] |

Table 3: Cytotoxicity and Enzymatic Inhibition of S-217622A (Ensitrelvir)

| Parameter | Cell Line / Enzyme | Value | Reference |

| CC50 | VeroE6/TMPRSS2 | >100 µM | [2] |

| IC50 (3CLpro) | Recombinant SARS-CoV-2 3CLpro | 0.013 µM | [5] |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for evaluating the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death.

Materials:

-

Cell Line: VeroE6 cells engineered to express human Transmembrane Serine Protease 2 (VeroE6/TMPRSS2). These cells are highly susceptible to SARS-CoV-2 infection.

-

Virus: SARS-CoV-2 isolate of interest.

-

Compound: this compound (or its active form S-217622A) serially diluted in culture medium.

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Plates: 96-well, clear-bottom, tissue culture-treated plates.

-

Cell Viability Reagent: CellTiter-Glo® 2.0 Assay (Promega) or similar ATP-based luminescence assay.

-

Plate Reader: Luminometer.

Procedure:

-

Cell Seeding: Seed VeroE6/TMPRSS2 cells into 96-well plates at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium.[4] Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.

-

Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the cell plates and add 50 µL of the diluted compound to the respective wells.

-

Virus Inoculation: Add 50 µL of SARS-CoV-2 (at a multiplicity of infection, MOI, of 0.01 to 0.1) to the wells containing the cells and compound. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours, or until significant cytopathic effect is observed in the virus control wells.[6][7][8]

-

Cell Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The 50% effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

-

SARS-CoV-2 3CL Protease (3CLpro) Inhibition Assay (FRET-based)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the 3CL protease.

Materials:

-

Enzyme: Recombinant SARS-CoV-2 3CL protease.

-

Substrate: A fluorescently labeled peptide substrate that is cleaved by 3CLpro, such as DABCYL-KTSAVLQSGFRKME-EDANS.[4]

-

Compound: this compound's active form (S-217622A) serially diluted in assay buffer.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[3]

-

Assay Plates: 384-well, black, low-volume plates.

-

Plate Reader: Fluorescence plate reader.

Procedure:

-

Compound and Enzyme Pre-incubation:

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate (final concentration ~25 µM) to each well.[2]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (excitation at ~340 nm, emission at ~490 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.[2][4]

-

Data Analysis:

-

The initial velocity of the reaction is determined from the linear phase of the fluorescence signal increase.

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (CC50 Determination)

This assay is crucial for determining the concentration of a compound that is toxic to host cells, which helps in calculating the selectivity index.

Materials:

-

Cell Line: VeroE6/TMPRSS2 cells (or other relevant cell lines).

-

Compound: this compound serially diluted in culture medium.

-

Culture Medium: As described for the CPE assay.

-

Assay Plates: 96-well, clear-bottom, tissue culture-treated plates.

-

Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or an ATP-based luminescence reagent like CellTiter-Glo®.

-

Plate Reader: Spectrophotometer (for MTT) or luminometer (for CellTiter-Glo®).

Procedure:

-

Cell Seeding: Seed cells as described in the CPE assay protocol.

-

Compound Addition: Add serial dilutions of the test compound to the cells. Include cell control wells with no compound.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6]

-

Cell Viability Measurement (using MTT):

-

Cell Viability Measurement (using CellTiter-Glo®):

-

Follow the procedure described in the CPE assay.

-

-

Data Analysis:

-

The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[9]

-

Visualizations

Experimental Workflow for In Vitro Antiviral Activity Screening

Caption: Workflow for CPE-based in vitro antiviral activity screening.

Workflow for 3CL Protease Inhibition Assay

Caption: Workflow for the FRET-based 3CL protease inhibition assay.

Logical Relationship for Selectivity Index Calculation

Caption: Logical relationship for determining the Selectivity Index (SI).

References

- 1. biorxiv.org [biorxiv.org]

- 2. Assay in Summary_ki [bdb99.ucsd.edu]

- 3. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. SARS-CoV-2 cytopathic effect (host tox counterscreen) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Emergence of Resistance to Sebaloxavir Marboxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebaloxavir marboxil (brand name Xofluza®), a first-in-class antiviral agent, has marked a significant advancement in the treatment of acute uncomplicated influenza.[1] Its novel mechanism of action, targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, offers a critical alternative to neuraminidase inhibitors.[2] This inhibition effectively halts viral gene transcription and replication early in the viral life cycle.[1][3] However, as with any antimicrobial agent, the emergence of resistance is a primary concern that necessitates vigilant monitoring and in-depth understanding. This technical guide provides a comprehensive overview of the development of resistance to this compound, focusing on the underlying molecular mechanisms, quantitative susceptibility data, and the experimental protocols crucial for its ongoing surveillance and research.

Mechanism of Action and Resistance

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, baloxavir acid (BXA).[4] BXA targets the PA subunit of the influenza virus RNA polymerase complex, a heterotrimer composed of the PA, PB1, and PB2 subunits.[5] Specifically, BXA inhibits the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-messenger RNAs to prime the synthesis of its own viral mRNAs.[6] By blocking this endonuclease activity, BXA prevents viral replication.[4]

Resistance to this compound is primarily associated with amino acid substitutions in the PA protein.[7] The most frequently observed substitution is isoleucine-to-threonine at position 38 (I38T).[8][9] Other substitutions at the same position, such as I38M (isoleucine-to-methionine) and I38F (isoleucine-to-phenylalanine), have also been reported, albeit at lower frequencies.[6] These mutations reduce the binding affinity of baloxavir acid to the PA endonuclease active site, thereby diminishing its inhibitory effect.[7]

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound and its active form, baloxavir acid.

Quantitative Data on Resistance

The emergence of resistance has been documented in both clinical trials and in vitro studies. The frequency of treatment-emergent PA variants is a critical parameter for surveillance. In a phase III trial, approximately 10% of baloxavir recipients were found to have infecting influenza strains that had acquired resistance.[6] Notably, the incidence of resistance appears to be higher in pediatric patients.[3] The I38T substitution is the most common mutation observed.[3]

The following tables summarize the quantitative data on the reduced susceptibility of influenza viruses to baloxavir acid due to PA substitutions.

Table 1: Fold-Change in Baloxavir Susceptibility (EC50) Conferred by PA Substitutions in Influenza A Viruses

| Influenza A Subtype | PA Substitution | Fold-Change in EC50 | Reference |

| A(H1N1)pdm09-like | I38L | 15.3 | [10] |

| A(H1N1)pdm09-like | I38T | 72.3 | [10] |

| A(H1N1)pdm09-like | E199D | 5.4 | [10] |

| A(H3N2) | I38T | ~10 | [8] |

Table 2: Fold-Change in Baloxavir Susceptibility (IC50) Conferred by PA Substitutions in Influenza B Viruses

| Influenza B Lineage | PA Substitution | Fold-Change in IC50 | Reference |

| B/Victoria-like | I38T | 13.7 | [11] |

| B/Victoria-like | I38T | 54.5 | [10] |

Table 3: IC50 Values of Baloxavir Acid (BXA) Against Wild-Type and I38T Mutant Influenza A Viruses

| Virus Strain | Genotype | IC50 of BXA (nM) | Reference |

| Wild-Type H1N1 pdm09 | PA-I38 | 0.42 ± 0.37 | [12] |

| Mutant H1N1 pdm09 | PA-I38T | 41.96 ± 9.42 | [12] |

| Wild-Type H3N2 | PA-I38 | 0.66 ± 0.17 | [12] |

| Mutant H3N2 | PA-I38T | 139.73 ± 24.97 | [12] |

Experimental Protocols

The characterization of antiviral resistance relies on robust and reproducible experimental methodologies. The following sections detail the core protocols used in the study of this compound resistance.

Generation of Resistant Viruses

a) In Vitro Passage

This method involves serially passaging influenza viruses in cell culture in the presence of increasing concentrations of baloxavir acid to select for resistant variants.

-

Cell Line: Madin-Darby canine kidney (MDCK) cells, specifically ST6GalI-MDCK cells, are commonly used.

-

Virus Strains: Both laboratory-adapted strains and clinical isolates of influenza A and B viruses can be used.

-

Procedure:

-

Influenza viruses are passaged in ST6GalI-MDCK cells.

-

The passaging is performed in the presence of gradually increasing concentrations of baloxavir acid (BXA).

-

At defined passage numbers, viral RNA is extracted from the cell culture supernatant.

-

The PA gene is sequenced to identify the emergence of amino acid substitutions.[11]

-

b) Reverse Genetics and Site-Directed Mutagenesis

This technique allows for the introduction of specific, targeted mutations into the viral genome to create recombinant viruses with desired resistance markers.

-

Plasmid System: An eight-plasmid reverse genetics system is typically used, where each plasmid encodes one of the eight influenza virus RNA segments.

-

Mutagenesis: Site-directed mutagenesis is performed on the plasmid encoding the PA gene to introduce specific substitutions (e.g., I38T).

-

Procedure:

-

The desired mutation is introduced into the PA-encoding plasmid using a site-directed mutagenesis kit.

-

The eight plasmids (including the mutated PA plasmid) are co-transfected into a suitable cell line, often a co-culture of 293T and MDCK cells.

-

The supernatant containing the rescued recombinant virus is harvested, and the virus is plaque-purified.

-

The presence of the intended mutation is confirmed by sequencing the PA gene of the recombinant virus.

-

Antiviral Susceptibility Assays

a) Plaque Reduction Assay

This is a conventional method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

-

Cell Line: Confluent monolayers of MDCK cells in 6-well plates.

-

Procedure:

-

MDCK cell monolayers are infected with a standardized amount of virus (e.g., 50 plaque-forming units per well).

-

After a 1-hour adsorption period, the virus inoculum is removed.

-

An overlay medium (e.g., 0.8% agarose) containing serial dilutions of baloxavir acid is added to the wells.

-

The plates are incubated for 3 days to allow for plaque formation.

-

The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

-

The EC50 value is calculated as the concentration of baloxavir acid that reduces the number of plaques by 50% compared to the untreated control.[6]

-

b) Focus Reduction Assay

A more high-throughput alternative to the plaque reduction assay, this method measures the reduction in infected cell clusters (foci).

-

Cell Line: MDCK cells in 96-well plates.

-

Procedure:

-

MDCK cells are infected with the virus in the presence of serial dilutions of baloxavir acid.

-

After an incubation period, the cells are fixed and permeabilized.

-

The infected cells are detected using a primary antibody against the influenza nucleoprotein (NP) and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is added to visualize the foci, which are then counted.

-

The EC50 is calculated based on the reduction in the number of foci.

-

c) Virus Yield Reduction Assay

This assay measures the reduction in the amount of infectious virus produced in the presence of the antiviral drug.

-

Cell Line: MDCK or Calu-3 cells.

-

Procedure:

-

Cells are infected with the virus at a specific multiplicity of infection (MOI).

-

After virus adsorption, the inoculum is replaced with a medium containing serial dilutions of baloxavir acid.

-

The culture supernatants are collected at a specific time point post-infection (e.g., 72 hours).

-

The viral titers in the supernatants are determined by a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.

-

The EC50 is the concentration of the drug that reduces the virus yield by 50%.[10]

-

Experimental Workflow: Generation and Characterization of Baloxavir-Resistant Influenza Virus

Caption: Workflow for generating and characterizing Sebaloxavir-resistant influenza viruses.

Logical Relationships and Fitness

The primary determinant of this compound resistance is the presence of specific amino acid substitutions in the PA protein. The logical relationship is direct: the presence of mutations like I38T, I38F, or I38M leads to a reduced susceptibility phenotype.

An important consideration for the clinical relevance of resistant viruses is their replicative fitness. Some studies have suggested that baloxavir-resistant mutants may have impaired replicative fitness in vitro.[12] However, other research indicates that resistant viruses can have normal replicative abilities and pathogenicity in animal models, suggesting they might have the potential to spread in human populations.[13] The impact of resistance mutations on viral fitness can be dependent on the specific influenza virus type, subtype, and genetic background.[11]

Logical Relationship: From Genotype to Phenotype

Caption: The causal chain from PA gene mutation to the resistance phenotype.

Conclusion and Future Directions

The development of resistance to this compound is an evolving area of research with significant clinical implications. The emergence of PA substitutions, particularly I38T, underscores the importance of ongoing surveillance to monitor the prevalence of resistant strains. The experimental protocols detailed in this guide provide a framework for the continued characterization of novel resistance mutations and their impact on viral fitness and transmissibility.

Future research should focus on:

-

Large-scale surveillance programs to track the emergence and spread of baloxavir-resistant influenza viruses globally.

-

Investigating the fitness and transmissibility of resistant variants in relevant animal models and, where possible, through epidemiological studies.

-

Exploring combination therapies , such as co-administration with neuraminidase inhibitors, which may mitigate the development of resistance.[1]

-

Developing next-generation endonuclease inhibitors that are less susceptible to existing resistance mutations.

A thorough understanding of the mechanisms and dynamics of this compound resistance is paramount for preserving its efficacy as a valuable tool in the management of influenza.

References

- 1. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]

- 4. Generation of recombinant influenza virus by reverse genetics. [bio-protocol.org]

- 5. A Reverse Genetics Approach for Recovery of Recombinant Influenza B Viruses Entirely from cDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. Generation of influenza A viruses entirely from cloned cDNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Antiviral susceptibility monitoring: testing algorithm, methods, and findings for influenza season, 2023–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Early-Stage Cell-Based Assay Development for Baloxavir Marboxil

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Sebaloxavir marboxil" did not yield specific results. The information presented herein pertains to Baloxavir marboxil , a well-documented antiviral agent, and is intended to serve as a comprehensive guide for the development of early-stage cell-based assays for this compound and others with a similar mechanism of action.

Introduction to Baloxavir Marboxil

Baloxavir marboxil is a first-in-class antiviral drug for the treatment of acute, uncomplicated influenza A and B.[1][2] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, baloxavir acid.[1][3] The unique mechanism of action of baloxavir acid involves the inhibition of the cap-dependent endonuclease enzyme, which is a critical component of the influenza virus polymerase acidic (PA) protein.[1][3][4][5] This enzyme is responsible for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[1][3][6] By blocking this process, baloxavir effectively halts viral gene transcription and replication.[3][4]

This guide outlines a strategic workflow and detailed protocols for the early-stage in vitro evaluation of Baloxavir marboxil using cell-based assays. The primary goals are to determine the compound's cytotoxicity, evaluate its antiviral efficacy, and confirm its mechanism of action.

Mechanism of Action: Influenza Virus Replication and Inhibition by Baloxavir

The influenza virus replication cycle involves several key stages, from entry into the host cell to the release of new virions.[7] Baloxavir marboxil's active form, baloxavir acid, intervenes at the critical step of viral mRNA synthesis within the host cell nucleus.

Caption: Influenza virus replication cycle and the inhibitory action of Baloxavir acid.

Early-Stage Assay Development Workflow

A structured, multi-stage approach is essential for efficiently evaluating antiviral candidates. The workflow progresses from broad cytotoxicity and efficacy screening to more detailed mechanistic studies.

Caption: Logical workflow for early-stage cell-based antiviral assay development.

Experimental Protocols and Data Presentation

This section provides detailed methodologies for the core assays in the development pipeline. Madin-Darby Canine Kidney (MDCK) cells are a commonly used and appropriate cell line for influenza virus research.

Stage 1: Foundational Assays

Principle: To determine the concentration of Baloxavir marboxil that is toxic to the host cells. This is crucial for distinguishing between antiviral activity and non-specific cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[8][9]

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of Baloxavir marboxil in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration.

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

-

Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the planned antiviral assay).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Principle: This assay measures the ability of a compound to protect cells from virus-induced cell death or morphological changes (CPE).[10] Cell viability is quantified using a colorimetric method.

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay.

-

Infection and Treatment: When cells reach >90% confluency, remove the medium. Add 50 µL of serially diluted Baloxavir marboxil, followed by 50 µL of influenza virus diluted to a multiplicity of infection (MOI) of 0.01.

-

Controls: Include "virus control" (cells + virus, no compound), "cell control" (cells only), and "compound toxicity control" (cells + highest compound concentration, no virus) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C until 80-100% CPE is observed in the virus control wells.

-

Readout: Quantify cell viability using the MTT method as described previously.

-

Analysis: Calculate the percentage of CPE inhibition relative to the virus and cell controls. Plot the percentage of inhibition against the log of the compound concentration to determine the 50% effective concentration (EC₅₀).

| Parameter | Value | Description |

| CC₅₀ (µM) | > 25 | 50% Cytotoxic Concentration in MDCK cells. |

| EC₅₀ (nM) | 1.4 - 3.1 (Influenza A) | 50% Effective Concentration against various Influenza A strains.[5] |

| EC₅₀ (nM) | 4.5 - 8.9 (Influenza B) | 50% Effective Concentration against various Influenza B strains.[5] |

| Selectivity Index (SI) | > 8000 | Calculated as CC₅₀ / EC₅₀. A higher SI indicates a better safety profile. |

Stage 2: Efficacy Confirmation

Principle: This assay provides a more direct measure of antiviral activity by quantifying the amount of infectious virus produced in the presence of the compound.[10][11] It validates the results of the CPE assay. The plaque reduction assay is a standard method for this purpose.[10]

Protocol:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

-

Treatment and Infection: Pre-treat the cell monolayers with various concentrations of Baloxavir marboxil for 1 hour. Remove the medium and infect the cells with influenza virus (approx. 100 plaque-forming units/well) for 1 hour.

-

Overlay: Remove the virus inoculum, wash the cells, and overlay with a mixture of 2X culture medium and 1.2% agarose containing the corresponding concentration of the compound.

-

Incubation: Incubate for 2-3 days at 37°C until plaques are visible.

-

Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with 0.1% crystal violet to visualize the plaques.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Determine the EC₅₀ (concentration that reduces plaque number by 50%).

| Compound | Virus Strain | EC₅₀ (nM) | Fold Reduction in Titer (at 10x EC₅₀) |

| Baloxavir Acid | Influenza A/H1N1 | 2.5 | > 2-log₁₀[12] |

| Baloxavir Acid | Influenza A/H3N2 | 1.8 | > 2-log₁₀[12] |

| Oseltamivir | Influenza A/H1N1 | 5.2 | ~ 1.5-log₁₀ |

Stage 3: Mechanism of Action (MOA) Confirmation

Principle: This assay helps to identify the specific stage of the viral life cycle that is inhibited by the compound.[10] The compound is added at different time points relative to viral infection, and the effect on virus production is measured.

Protocol:

-

Cell Seeding: Seed MDCK cells in a multi-well plate and grow to confluency.

-

Experimental Arms:

-

Pre-treatment: Add the compound before infection and remove it prior to adding the virus (targets attachment/entry).

-

Co-treatment: Add the compound during the 1-hour infection period (targets entry/fusion).

-

Post-treatment: Add the compound at various time points after the infection period (e.g., 0, 2, 4, 6, 8 hours post-infection). This targets post-entry events like replication and egress.

-

-

Virus Harvest: At the end of a single replication cycle (e.g., 12-24 hours), harvest the supernatant.

-

Readout: Quantify the amount of virus in the supernatant using a virus yield assay (e.g., TCID₅₀ or qPCR for viral RNA).

-

Analysis: Plot the viral yield against the time of compound addition. Strong inhibition when added several hours post-infection is indicative of a replication inhibitor, which is the expected result for Baloxavir.

| Time of Addition | Expected Inhibition | Stage Targeted |

| -2 to -1 hr (Pre-infection) | Low / None | Attachment |

| 0 to 1 hr (During infection) | Low / None | Entry / Fusion |

| 1 to 8 hr (Post-infection) | High | Viral Replication / Transcription |

| > 10 hr (Post-infection) | Low / None | Late Assembly / Egress |

Conclusion

The systematic application of the described cell-based assays provides a robust framework for the early-stage evaluation of Baloxavir marboxil. This workflow effectively characterizes the compound's therapeutic window (CC₅₀ vs. EC₅₀), confirms its potent antiviral activity through yield reduction assays, and verifies its mechanism of action as a replication inhibitor via time-of-addition studies. These foundational in vitro data are indispensable for guiding further preclinical and clinical development of novel antiviral agents.

References

- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 2. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]

- 4. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Baloxavir Marboxil: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs? [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Cell-based assays | VirusBank Platform [virusbankplatform.be]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Utilization of Animal Models in Preclinical Research of Baloxavir Marboxil for Influenza

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Baloxavir marboxil, a first-in-class antiviral agent, has emerged as a significant therapeutic option for the management of acute uncomplicated influenza.[1] Its novel mechanism of action, targeting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, distinguishes it from neuraminidase inhibitors.[2][3][4] This guide provides a comprehensive overview of the utilization of animal models in the preclinical evaluation of baloxavir marboxil, focusing on efficacy, pharmacokinetics, and experimental methodologies. The data presented is crucial for researchers, scientists, and drug development professionals working on novel influenza therapies.

Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid.[3][5] Baloxavir acid targets the PA subunit of the influenza virus polymerase complex, which is essential for the initiation of viral mRNA synthesis through a process known as "cap-snatching".[3][6] By inhibiting the endonuclease activity of the PA protein, baloxavir acid prevents the virus from cleaving host cell pre-mRNAs to use as primers for viral mRNA transcription, thereby halting viral replication.[2][3]

Mechanism of action of Baloxavir marboxil.

Animal Models in Baloxavir Marboxil Research

Mice are the most extensively used animal model for studying influenza and the efficacy of antiviral agents like baloxavir marboxil.[7] Ferrets are also considered a valuable model, particularly for transmission studies, as they can recapitulate human-like clinical symptoms.[7] Studies have also utilized chickens to evaluate the safety of baloxavir marboxil.[8]

Key Findings from Animal Studies:

-

Broad Efficacy: Baloxavir marboxil has demonstrated potent antiviral activity against a wide range of influenza viruses, including type A (H1N1, H3N2, H5N1) and type B viruses, in mouse models.[5][6][9]

-

Rapid Viral Reduction: A single oral dose has been shown to cause a rapid and significant reduction in viral titers in the lungs of infected mice.[5][6]

-

Therapeutic and Prophylactic Effects: The drug is effective both as a treatment and for prophylaxis in mice, significantly reducing lung viral titers and prolonging survival time.[10]

-

Immunocompromised Models: In immunocompromised mouse models, baloxavir marboxil treatment improved survival time, although it did not always result in complete viral clearance with prolonged treatment.[11]

-

Combination Therapy: Preclinical studies in mice suggest that combination therapy with neuraminidase inhibitors can be as effective as baloxavir marboxil monotherapy in reducing viral lung titers and lung pathology.[12][13]

Quantitative Data from Animal Studies

The following tables summarize the quantitative data from key preclinical studies on baloxavir marboxil in various animal models.

Table 1: Efficacy of Baloxavir Marboxil in Influenza-Infected Mice

| Influenza Strain | Animal Model | Treatment Protocol | Key Efficacy Endpoints | Reference |

| A/PR/8/34 (H1N1) | BALB/c mice | Single oral dose (0.05, 0.5, or 5 mg/kg) twice daily for 1 day, post-infection | Complete prevention of mortality | [6] |

| B/HK/5/72 | BALB/c mice | Single oral dose (0.5, 5, or 50 mg/kg) twice daily for 1 day, post-infection | Complete prevention of mortality | [6] |

| A(H1N1), A(H1N1)pdm09, A(H3N2), Type B | BALB/c mice | Oral baloxavir marboxil (0.5-50 mg/kg q12h) for 1 day, starting on day 5 post-infection | Dose-dependent reduction in lung viral titers | [5] |

| A/WSN/33 (H1N1) | BALB/c mice | 15 mg/kg q12h | ≥100-fold reduction in influenza A virus titers compared to oseltamivir phosphate | [5] |

| Type B | BALB/c mice | 15 mg/kg q12h | ≥10-fold reduction in influenza B virus titers compared to oseltamivir phosphate | [5] |

| A/PR/8/34 (H1N1) | Nude mice | 10 mg/kg once a day for 28 days | Increased survival time, but did not eliminate the virus | [11] |

Table 2: Pharmacokinetic Parameters of Baloxavir Acid in Animal Models

| Animal Model | Dose of Baloxavir Marboxil | Key Pharmacokinetic Parameter | Value | Reference |

| A/WSN/33-infected mice | 0.5-50 mg/kg (oral) | Plasma concentration at the end of the dosing interval (Cτ) or 24h post-dose (C24) | Predictive of virus titers at 24h post-dosing | [5] |

| Rats and Monkeys | Single oral dose | Plasma concentration of baloxavir marboxil | Below lower limit of quantification at all sampling points | [14] |

| Rats and Monkeys | Single oral dose | Excretion route | Major route was fecal excretion | [14] |

| Healthy Korean and Japanese male subjects | 20, 40, or 80 mg (single oral dose) | Time to peak plasma concentration (baloxavir acid) | 3.5 to 4.0 hours | [15] |

| Healthy Korean and Japanese male subjects | 20, 40, or 80 mg (single oral dose) | Half-life (baloxavir acid) | 80.8 to 98.3 hours | [15] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. The following are generalized experimental protocols based on published studies.

General Efficacy Study in Mice

References

- 1. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. nbinno.com [nbinno.com]

- 5. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]

- 7. Animal Models for Influenza Research: Strengths and Weaknesses [mdpi.com]

- 8. FOUR-WEEK ORAL ADMINISTRATION OF BALOXAVIR MARBOXIL AS AN ANTI-INFLUENZA VIRUS DRUG SHOWS NO TOXICITY IN CHICKENS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Baloxavir Marboxil Treatment of Nude Mice Infected With Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings | springermedizin.de [springermedizin.de]

- 15. Pharmacokinetics and safety of a novel influenza treatment (baloxavir marboxil) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening Methods for Analogs of Sebaloxavir Marboxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral pathogens underscore the urgent need for novel antiviral therapeutics. Sebaloxavir marboxil, known clinically as baloxavir marboxil, represents a first-in-class antiviral agent targeting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[1][2][3][4] This mechanism, distinct from neuraminidase inhibitors, effectively halts viral replication by preventing the "cap-snatching" process required for viral mRNA synthesis.[2][3] The development of analogs to this compound necessitates robust and efficient high-throughput screening (HTS) methodologies to identify and characterize new chemical entities with potent antiviral activity.

This technical guide provides an in-depth overview of core high-throughput screening methods applicable to the discovery of this compound analogs and other inhibitors of viral replication. It details experimental protocols for key biochemical and cell-based assays, presents quantitative data for assay validation and compound comparison, and visualizes critical pathways and workflows to aid in experimental design and interpretation.

Mechanism of Action: this compound and the Influenza Virus Replication Cycle

This compound is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid.[2][5] Baloxavir acid targets the PA subunit of the influenza virus RNA polymerase complex, a heterotrimer consisting of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and the polymerase acidic protein (PA).[1] This complex is central to the transcription and replication of the viral RNA genome. Specifically, baloxavir acid inhibits the endonuclease activity of the PA protein, which is responsible for cleaving the 5' caps from host cell pre-mRNAs.[2][3] These capped fragments serve as primers for the synthesis of viral mRNAs by the PB1 subunit. By blocking this "cap-snatching" mechanism, baloxavir acid effectively prevents the production of viral proteins and thus inhibits viral replication.[2]

dot

High-Throughput Screening (HTS) Assays

The identification of novel antiviral agents, such as analogs of this compound, relies on the deployment of robust HTS assays. These assays can be broadly categorized into biochemical (target-based) and cell-based (phenotypic) screens.

Generalized HTS Workflow

A typical HTS campaign follows a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates.

dot

Biochemical Assays: Targeting Cap-Dependent Endonuclease

Biochemical assays offer a direct measure of an inhibitor's effect on its molecular target, in this case, the cap-dependent endonuclease activity of the PA protein. A fluorescence-based assay is a common format for this type of screen.

Principle: A fluorogenic substrate, which is a short RNA oligonucleotide with a fluorophore and a quencher in close proximity, is used. In the presence of the viral endonuclease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors of the endonuclease will prevent this cleavage, leading to a reduction in the fluorescence signal.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT.

-

Enzyme Solution: Purified recombinant influenza PA-Nter domain in assay buffer.

-

Substrate Solution: Fluorogenic RNA substrate (e.g., 5'-FAM-dArUdGdC-3'-Dabsyl) in assay buffer.

-

Compound Plates: Serially diluted test compounds in 100% DMSO.

-

-

Assay Procedure (384-well format):

-

Dispense 50 nL of compound solution from the compound plates into the assay plates using an acoustic liquid handler.

-

Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of the substrate solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to positive (no inhibitor) and negative (no enzyme) controls.

-

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Assays: Assessing Antiviral Activity in a Biological Context

Cell-based assays measure the ability of a compound to inhibit viral replication within a host cell, providing insights into its potency, cytotoxicity, and cell permeability.

Principle: A common approach is the cytopathic effect (CPE) inhibition assay. Viral infection typically leads to cell death (CPE). An effective antiviral compound will protect the cells from virus-induced death. Cell viability is quantified using a luminescence-based readout that measures ATP levels, which are proportional to the number of living cells.

-

Cell Culture and Plating:

-

Culture Madin-Darby Canine Kidney (MDCK) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed MDCK cells into 384-well white, clear-bottom plates at a density of 5,000 cells per well and incubate overnight.

-

-

Compound Treatment and Infection:

-

Add test compounds at various concentrations to the cell plates.

-